Cytidine 5'-(tetrahydrogen triphosphate), 3'-O-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

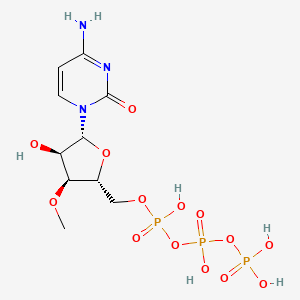

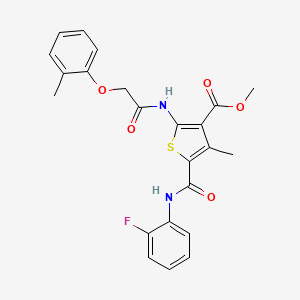

Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- is a pyrimidine nucleoside triphosphate. It is a derivative of cytidine, a nucleoside molecule that is a building block of RNA. This compound contains three phosphate groups esterified to the sugar moiety and is involved in various biochemical reactions, particularly in the synthesis of RNA by RNA polymerases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- typically involves the phosphorylation of cytidine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful addition of phosphate groups .

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods where cytidine is phosphorylated using specific kinases. These enzymes catalyze the transfer of phosphate groups from donor molecules like adenosine triphosphate (ATP) to cytidine, forming Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl-. This method is advantageous due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- undergoes various chemical reactions, including:

Phosphorylation: It can be phosphorylated to form higher-order phosphates.

Hydrolysis: The compound can be hydrolyzed to release inorganic phosphate and cytidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions where the phosphate groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents like POCl3, bases like pyridine, and nucleophiles such as hydroxide ions. The reactions typically occur under anhydrous conditions and controlled temperatures to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various phosphorylated cytidine derivatives and inorganic phosphate. These products are essential intermediates in biochemical pathways .

Scientific Research Applications

Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of nucleic acids and nucleotides.

Biology: The compound is crucial in studying RNA synthesis and function, as it is a substrate for RNA polymerases.

Medicine: It is involved in research related to antiviral and anticancer therapies, as it can influence the synthesis of RNA in cells.

Mechanism of Action

The mechanism of action of Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- involves its role as a substrate for RNA polymerases. It is incorporated into RNA chains during transcription, facilitating the synthesis of RNA. The compound interacts with specific enzymes and molecular targets, including RNA polymerases and kinases, to exert its effects. These interactions are crucial for the regulation of gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Adenosine triphosphate (ATP): Like Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl-, ATP is a nucleoside triphosphate involved in energy transfer and RNA synthesis.

Guanosine triphosphate (GTP): Another nucleoside triphosphate that plays a role in protein synthesis and signal transduction.

Uridine triphosphate (UTP): Involved in the synthesis of RNA and the regulation of carbohydrate metabolism.

Uniqueness

Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- is unique due to its specific role in RNA synthesis and its involvement in various biochemical pathways. Its structure allows it to participate in specific reactions that are crucial for cellular function and gene expression .

Properties

CAS No. |

69113-64-0 |

|---|---|

Molecular Formula |

C10H18N3O14P3 |

Molecular Weight |

497.18 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H18N3O14P3/c1-23-8-5(4-24-29(19,20)27-30(21,22)26-28(16,17)18)25-9(7(8)14)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |

InChI Key |

UOIHPUADFDJODZ-ZOQUXTDFSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

COC1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)

![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)

![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)